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Introduction
Rocbrutinib (formerly LP-168) is a next-generation, highly selective inhibitor of Bruton's

Tyrosine Kinase (BTK) currently under investigation for the treatment of B-cell malignancies.[1]

[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential

for the survival and proliferation of malignant B-cells in diseases such as chronic lymphocytic

leukemia (CLL) and mantle cell lymphoma (MCL).[1] Rocbrutinib distinguishes itself through a

dual-binding mechanism, acting as both a covalent and non-covalent inhibitor of BTK. This

allows it to effectively target wild-type BTK and also overcome common resistance mutations

that affect other BTK inhibitors.[2][3]

These application notes provide a comprehensive overview of the preclinical evaluation of

rocbrutinib, including its mechanism of action, key in vitro and in vivo data, and detailed

protocols for its screening and characterization.

Mechanism of Action
Rocbrutinib exhibits a unique dual mechanism of action that allows it to potently inhibit both

wild-type and mutated BTK. In the presence of wild-type BTK, rocbrutinib forms an irreversible

covalent bond with the cysteine residue at position 481 (C481) in the active site, similar to first

and second-generation BTK inhibitors. However, when the C481 residue is mutated (e.g.,

C481S), which is a common mechanism of resistance to covalent BTK inhibitors, rocbrutinib
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can switch to a reversible, non-covalent binding mode to inhibit the enzyme's activity.

Furthermore, preclinical data suggests that rocbrutinib is also effective against the T474I

"gatekeeper" mutation, which confers resistance to non-covalent BTK inhibitors. This dual-

binding capability makes rocbrutinib a promising therapeutic agent for both treatment-naïve

patients and those who have developed resistance to other BTK inhibitors.
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Figure 1: Mechanism of action of Rocbrutinib (LP-168) in the BCR signaling pathway.
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Data Presentation
In Vitro Efficacy

Assay Type
Cell
Line/Target

Parameter Value Reference

Enzymatic Assay Wild-Type BTK IC50 0.11 nM

Enzymatic Assay
C481S Mutant

BTK
IC50 1.0 nM

Cell-Based

Assay

Primary CLL

Cells (BTK

Phosphorylation)

Inhibition 92%

Cell-Based

Assay

Primary CLL

Cells (PLCγ2

Phosphorylation)

Inhibition 41%

Cytotoxicity

Assay

TMD8 C481S

BTK Cells
Cytotoxicity 24%

Cytotoxicity

Assay

TMD8 T474I

BTK Cells
Cytotoxicity 13%

In Vivo Efficacy
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Animal Model Treatment Outcome Result Reference

Eµ-TCL1 Mouse

Engraftment

Rocbrutinib (50

mg/kg) vs.

Vehicle

Median Survival
51 vs. 44 days

(p=0.0018)

Eµ-TCL1 Mouse

Engraftment

Rocbrutinib (50

mg/kg) vs.

Ibrutinib (50

mg/kg)

Median Survival
51 vs. 45 days

(p=0.0098)

Eµ-MTCP1

Mouse

Engraftment

Rocbrutinib (50

mg/kg) vs.

Vehicle

Median Survival
122 vs. 62 days

(p<0.0001)

Eµ-MTCP1

Mouse

Engraftment

Rocbrutinib (50

mg/kg) vs.

Ibrutinib (50

mg/kg)

Median Survival
122 vs. 96 days

(p=0.0162)

Pharmacokinetics (from Phase 1 Clinical Trial)
Parameter Value Reference

Tmax (fasted state) ~2 to 3 hours

Terminal Half-life 15.1 hours

Steady State AUC24h 84.8 h*µg/ml

Steady State Cmax 4821 ng/ml

Experimental Protocols

Experimental Workflow for Preclinical Screening of Rocbrutinib (LP-168)

Start In Vitro Assays In Vivo Models Pharmacokinetics &
Pharmacodynamics End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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